
VileE; Vinblastine isoleucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinblastine isoleucinate, also known as VileE, is a semisynthetic derivative of the natural alkaloid vinblastine. Vinblastine isoleucinate belongs to the Vinca alkaloid family, which is known for its potent anticancer properties. This compound has been investigated for its enhanced pharmacokinetic properties and potential therapeutic benefits compared to its parent compound, vinblastine .
准备方法
Synthetic Routes and Reaction Conditions
Vinblastine isoleucinate is synthesized through a series of chemical reactions starting from vinblastine. The process involves the deacetylation of vinblastine followed by the introduction of an isoleucinate moiety. The key steps include:
Deacetylation: Vinblastine undergoes deacetylation to remove the acetyl group, forming deacetylvinblastine.
Coupling Reaction: Deacetylvinblastine is then coupled with isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of vinblastine isoleucinate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods ensures consistent quality and scalability .
化学反应分析
Types of Reactions
Vinblastine isoleucinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
科学研究应用
Vinblastine isoleucinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of complex alkaloids.
Biology: Researchers investigate its effects on cellular processes, particularly its role in disrupting microtubule formation.
Medicine: Vinblastine isoleucinate is studied for its anticancer properties, with a focus on its ability to inhibit cell division and induce apoptosis in cancer cells.
Industry: The compound is explored for its potential use in developing new therapeutic agents and drug delivery systems
作用机制
Vinblastine isoleucinate exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin into microtubules, which are crucial for cell division. As a result, the compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The molecular targets include the β-tubulin subunit, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
相似化合物的比较
Vinblastine isoleucinate is compared with other Vinca alkaloids such as vincristine, vinorelbine, and vindesine. While all these compounds share a similar mechanism of action, vinblastine isoleucinate is unique due to its modified pharmacokinetic properties, which may offer improved therapeutic efficacy and reduced toxicity.
List of Similar Compounds
- Vincristine
- Vinorelbine
- Vindesine
- Vinflunine
These compounds are also used in cancer therapy and have been extensively studied for their pharmacological properties .
属性
分子式 |
C51H69N5O9 |
|---|---|
分子量 |
896.1 g/mol |
IUPAC 名称 |
methyl (13S,17S)-13-[(1R,10S,12R)-10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30?,31?,39?,42?,43?,44?,47-,48+,49+,50-,51-/m0/s1 |
InChI 键 |
QSTPFUDHVVIGCL-JTTXAVTDSA-N |
手性 SMILES |
CCC(C)C(C(=O)OCC)NC(=O)[C@@]1(C2[C@]3(CCN4C3[C@](C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(CC7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
规范 SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


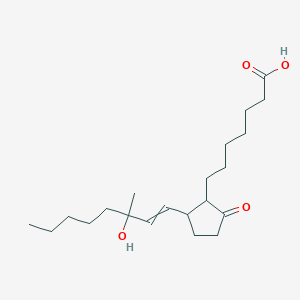
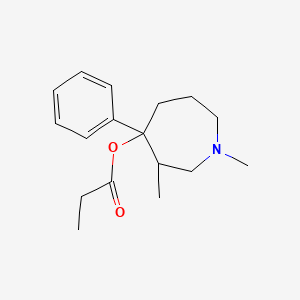
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)
![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)
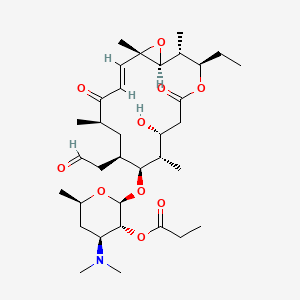

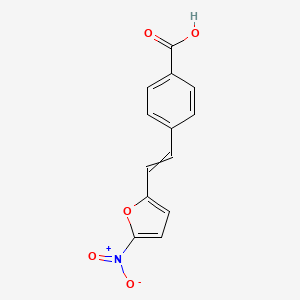
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)

![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)

![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
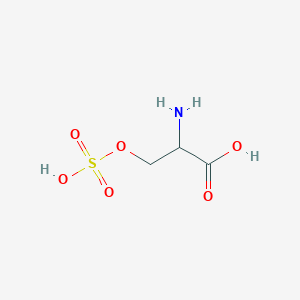
![2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10784964.png)
